molecular formula C6H3ClFNO B1429739 4-Chloro-5-fluoronicotinaldehyde CAS No. 1060802-34-7

4-Chloro-5-fluoronicotinaldehyde

Cat. No. B1429739
M. Wt: 159.54 g/mol
InChI Key: BQRNVJRDXKKHRB-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoronicotinaldehyde, also known by its CAS number 1060802-34-7, is a chemical compound with a molecular formula of C6H3ClFNO . It is a yellow to orange powder that is slightly soluble in water and soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).


Synthesis Analysis

The synthesis of 4-Chloro-5-fluoronicotinaldehyde involves several steps. Sodium hydride is mixed with THF, to which a solution of tert-butyl 2-(diethoxyphosphoryl)acetate in THF is added under ice cooling. The mixture is stirred at the same temperature for 50 minutes. A mixture of crude 4-chloro-5-fluoronicotinaldehyde and THF is added to the reaction mixture under ice cooling, and the resulting mixture is stirred at room temperature for 1.5 hours .


Molecular Structure Analysis

The molecular structure of 4-Chloro-5-fluoronicotinaldehyde is represented by the canonical SMILES notation C1=C(C(=C(C=N1)F)Cl)C=O . The InChI representation is InChI=1S/C6H3ClFNO/c7-6-4(3-10)1-9-2-5(6)8/h1-3H .


Physical And Chemical Properties Analysis

4-Chloro-5-fluoronicotinaldehyde has a molecular weight of 159.55 . It has a predicted boiling point of 215.7±35.0 °C and a predicted density of 1.444±0.06 g/cm3 . The compound is stored under an inert atmosphere, preferably in a freezer, under -20°C .

Scientific Research Applications

Background

4-Chloro-5-fluoronicotinaldehyde is a chemical compound with potential applications in various fields of scientific research. Although the exact studies specifically addressing 4-Chloro-5-fluoronicotinaldehyde are not directly available, insights can be drawn from research on closely related compounds, particularly fluorinated pyrimidines like 5-fluorouracil (5-FU) and its prodrugs. These compounds share structural similarities and may have overlapping fields of application, especially in medical and biological research.

Applications in Cancer Treatment

Fluorinated pyrimidines, particularly 5-FU and its derivatives, have been extensively researched for their application in cancer chemotherapy. 5-FU, introduced in 1957, is pivotal in treating various solid tumors, especially those originating in the gastrointestinal tract, breast, head, and neck. It's a cornerstone in colorectal cancer treatment, although its effectiveness is limited, necessitating the development of prodrugs like capecitabine, UFT, and S-1 to enhance its therapeutic efficacy and reduce toxicity (Malet-Martino & Martino, 2002). S-1, in particular, is an oral fluoropyrimidine that improves therapeutic efficacy and tolerability (Miyamoto et al., 2014). This indicates the potential of fluorinated compounds like 4-Chloro-5-fluoronicotinaldehyde in cancer treatment research.

Applications in Fluorometry

Fluorometry, a technique based on fluorescence emission, is crucial in environmental and biological studies. The related fluorometric techniques are widely used for chlorophyll determination in oceanic research, supporting remote sensing techniques (Baker & Dustan, 1981). Chlorophyll fluorescence methods, particularly, offer insights into plant stress physiology and are invaluable in ecological research (Mohammed et al., 1995). Given the sensitivity of these methods to molecular structure and the influence of different substituents, 4-Chloro-5-fluoronicotinaldehyde might be of interest in the optimization and development of new fluorometric techniques.

Safety And Hazards

4-Chloro-5-fluoronicotinaldehyde is classified under CLP as Acute Tox. 4: H302+H312+H332; STOT SE 3: H335; Eye Irrit. 2: H319; Skin Irrit. 2: H315 . This means it is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-chloro-5-fluoropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO/c7-6-4(3-10)1-9-2-5(6)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRNVJRDXKKHRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)F)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857211
Record name 4-Chloro-5-fluoropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-fluoronicotinaldehyde

CAS RN

1060802-34-7
Record name 4-Chloro-5-fluoropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of diisopropylamine (6.4 mL, 45.6 mmol) in THF (50 mL) at −30° C. was added n-butyllithium (2.5 M in hexanes, 18.2 mL, 45.6 mmol) over 15 minutes and the resulting mixture stirred for 15 minutes then cooled to −78° C. A solution of 4-chloro-3-fluoro-pyridine (5.0 g, 38.0 mmol) in THF (10 mL) was added dropwise over 15 minutes then the resulting mixture was stirred at −78° C. for 18 hours. DMF (3.5 mL, 45.6 mmol) was added and the reaction was warmed to room temperature. The mixture was quenched with ammonium chloride (sat. aq., 300 mL) and extracted with ethyl acetate (3×100 mL). The combined organic extracts were dried over anhydrous sodium sulfate and concentrated to dryness under reduced pressure. The residue was purified by silica gel flash chromatography (0-40% ethyl acetate in cyclohexane) to afford the title compound as a pale orange solid (5.1 g, 84% yield). 1H NMR (300 MHz, CDCl3): δ 10.47 (s, 1H), 8.88 (s, 1H), 8.70 (s, 1H).
Quantity
6.4 mL
Type
reactant
Reaction Step One
Quantity
18.2 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
3.5 mL
Type
reactant
Reaction Step Three
Yield
84%

Synthesis routes and methods II

Procedure details

4-Chloro-3-fluoropyridine (1 g) was dissolved in tetrahydrofuran (15 ml), and the solution was then cooled to −78° C. Lithium diisopropylamide (1.1 M solution in tetrahydrofuran and n-hexane, 7.6 ml) was added dropwise thereto, and the mixture was stirred at the same temperature as above for 5 hours. Then, N,N-dimethylformamide (1 ml) was added thereto, and the mixture was further stirred for 30 minutes while being heated to room temperature. Saturated saline was added to the reaction solution, followed by extraction with ethyl acetate. The extract was washed with water and saturated saline in this order and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure. The obtained residue was purified by silica gel chromatography (n-hexane-ethyl acetate) to obtain the title compound (521 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Fujimoto, T Hirayama, Y Hirata, Y Hikichi… - Bioorganic & medicinal …, 2017 - Elsevier
… Starting material 4-chloro-5-fluoronicotinaldehyde (24) was reacted with ethyl 2-(diethoxyphosphoryl)acetate or tert-butyl 2-(diethoxyphosphoryl)acetate under Horner-Wadsworth-…
Number of citations: 16 www.sciencedirect.com

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